2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for diverse pharmacological activities. Its structure features:
Properties
IUPAC Name |
2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-11-17(20-12-16-9-6-10-24-16)23-19(21-13)18(14(2)22-23)15-7-4-3-5-8-15/h3-5,7-8,11,16,20H,6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAQQZNLQRXGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo condensation reactions to form the pyrazolo[1,5-a]pyrimidine core. The oxolan-2-ylmethyl group is introduced through nucleophilic substitution reactions, and the final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Large-scale synthesis may also employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidines
Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) () and 47–51 () exhibit potent Mycobacterium tuberculosis (M. tb) inhibition. Key differences include:
- Substituent at Position 3 : The target compound’s 3-phenyl group lacks the 4-fluoro modification critical for anti-M. tb activity . Fluorine enhances binding to ATP synthase via polar interactions.
- N-Substituent : Anti-M. tb agents use pyridin-2-ylmethyl or substituted pyridyl groups, which engage in hydrogen bonding with bacterial targets . The target’s oxolan-2-ylmethyl group may reduce affinity for M. tb but improve blood-brain barrier penetration.
- Activity Data: Analogues like 47 (IC₅₀ = 0.12 µM) show nanomolar potency against M. tb, whereas the target compound’s activity remains uncharacterized .
Table 1: Anti-Mycobacterial Analogues vs. Target Compound
CRF1 Receptor Antagonists
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) is a corticotropin-releasing factor receptor 1 (CRF1) antagonist (). Key contrasts:
- 3-Substituent : MPZP has a 4-methoxy-2-methylphenyl group, enabling π-stacking in CRF1’s hydrophobic pocket. The target’s 3-phenyl group may lack optimal interactions.
- N-Substituent : MPZP’s bis-methoxyethyl groups enhance solubility, while the target’s oxolan-2-ylmethyl offers conformational rigidity, possibly reducing off-target effects .
- Activity: MPZP shows nanomolar CRF1 binding (Ki = 3.2 nM), but the target compound’s affinity is unknown .
Structural Analogues with Oxolanyl Substituents
Biological Activity
The compound 2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 270.34 g/mol
This compound features a pyrazolo-pyrimidine core structure that is known for its diverse biological activities.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
- Antiproliferative Effects : These compounds have shown potential in inhibiting the growth of cancer cells by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in various cancer cell lines .
- Enzyme Inhibition : Some studies suggest that this class of compounds may act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, they may inhibit kinases that are critical for cell signaling pathways related to growth and survival .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of similar pyrazolo[1,5-a]pyrimidines on cancer cell lines. The results demonstrated significant antiproliferative activity against multiple cancer types, with some compounds showing IC values in the nanomolar range. The mechanisms involved included disruption of microtubule formation and induction of apoptosis .
- Inhibition of Tumor Growth : In vivo studies using animal models have indicated that these compounds can significantly reduce tumor size and metastasis when administered at therapeutic doses. The observed effects were attributed to both direct cytotoxicity towards tumor cells and modulation of the tumor microenvironment .
- Pharmacological Profile : The pharmacokinetic properties of these compounds suggest favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. Studies have shown that they can penetrate cellular membranes effectively and reach target tissues in sufficient concentrations to exert their biological effects .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC values against CDK9 or CRF1 receptors (reference compound: R 121919, Ki = 3.5 nM) .
- Anticancer Activity : Test cytotoxicity in MCF-7 (breast) and A549 (lung) cancer cell lines via MTT assays. Report EC values and compare to doxorubicin controls .
- Antimycobacterial Screening : Evaluate minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays .
How do structural modifications influence antimycobacterial activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Key Factor : The 4-fluorophenyl group increases lipophilicity and target affinity, while the oxolane moiety enhances metabolic stability .
What mechanistic insights exist for its enzyme inhibition properties?
Advanced Research Question
- Kinase Inhibition : Binds to the ATP-binding pocket of CDK9, disrupting phosphorylation of RNA polymerase II CTD and inducing apoptosis in cancer cells .
- CRF1 Antagonism : Competes with corticotropin-releasing factor (CRF) by occupying the receptor’s hydrophobic cleft, validated via radioligand displacement assays (Ki = 3.5 nM) .
- Allosteric Effects : Trifluoromethyl groups (in analogs) enhance binding through halogen bonding with catalytic lysine residues .
How can pharmacokinetic properties be optimized for in vivo studies?
Advanced Research Question
- Microsomal Stability : Assess using mouse/human liver microsomes. For analogs with t > 60 min, prioritize for further testing .
- Blood-Brain Barrier (BBB) Penetration : Modify logP (aim for 2–3) via substituent tuning. Oxolane derivatives show superior BBB penetration vs. pyridylmethylamines .
- Prodrug Strategies : Introduce ester groups (e.g., acetyloxolane) to enhance oral bioavailability .
What experimental designs address contradictions in reported biological activities?
Advanced Research Question
- Dose-Response Validation : Replicate assays (e.g., CRF1 antagonism vs. kinase inhibition) under standardized conditions (pH 7.4, 37°C) to resolve variability .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity with unrelated targets .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 μM staurosporine for kinases) .
How are advanced computational methods applied to study this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with CRF1 (PDB: 4K5Y) or CDK9 (PDB: 3BLR). Prioritize poses with ΔG < -9 kcal/mol .
- QSAR Modeling : Develop regression models correlating substituent electronegativity (Hammett σ) with antimycobacterial activity (R > 0.85) .
- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds (e.g., with Asp 206 in CRF1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
